molecular formula C8H9F3N2 B14862234 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine

1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine

Cat. No.: B14862234
M. Wt: 190.17 g/mol
InChI Key: MCHMFIYTSVYZDB-UHFFFAOYSA-N
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Description

1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine is a chemical compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol . This compound features a pyridine ring substituted with a trifluoroethyl group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The methanamine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other trifluoroethyl-containing compounds.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[6-(2,2,2-trifluoroethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)4-6-2-1-3-7(5-12)13-6/h1-3H,4-5,12H2

InChI Key

MCHMFIYTSVYZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)CN)CC(F)(F)F

Origin of Product

United States

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